3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane
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Overview
Description
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane is a heterocyclic compound that features a silicon-oxygen (Si-O) bond within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ni-catalyzed cyclization/coupling reaction, which utilizes a detachable silicon-oxygen linker. This method allows for the formation of 1,2-oxasilolane heterocycles with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring into silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane involves its interaction with specific molecular targets and pathways. The silicon-oxygen bond within the oxasilolane ring plays a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-hexyl-2,2-diphenyl-1,2-oxasilolane: shares similarities with other oxasilolane derivatives, such as 3-hydroxysilanes and 4-arylalkanols.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various applications, similar to oxasilolanes.
Uniqueness
What sets this compound apart is its unique silicon-oxygen bond within the ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
921199-47-5 |
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Molecular Formula |
C28H34OSi |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
3-benzyl-5-hexyl-2,2-diphenyloxasilolane |
InChI |
InChI=1S/C28H34OSi/c1-2-3-4-10-17-25-23-28(22-24-15-8-5-9-16-24)30(29-25,26-18-11-6-12-19-26)27-20-13-7-14-21-27/h5-9,11-16,18-21,25,28H,2-4,10,17,22-23H2,1H3 |
InChI Key |
SPUGDWMDXKVMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC([Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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